2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride
Overview
Description
2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C19H23ClN2O · 2HCl. It is known for its role as an intermediate in the synthesis of cetirizine, an antihistamine used to treat allergic reactions .
Mechanism of Action
Target of Action
The primary target of 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride, which is a related compound of Cetirizine , is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
This compound acts as a H1-receptor antagonist . It binds to the histamine H1 receptor with high affinity, preventing histamine from binding to its receptor. This blocks the action of histamine, a substance in the body that causes allergic symptoms.
Pharmacokinetics
The liver metabolizes a small portion of Levocetirizine, and the rest is excreted in urine . These properties suggest that this compound may have similar pharmacokinetic characteristics.
Result of Action
The antagonism of the histamine H1 receptors by this compound results in the relief of allergic symptoms. It is used for the management of allergies, hay fever, angioedema, and urticaria .
Biochemical Analysis
Biochemical Properties
It is known to exhibit high specific affinity for histamine H1 receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in histamine signaling.
Cellular Effects
Given its affinity for the histamine H1 receptor, it may influence cell function by modulating histamine signaling pathways, which can affect gene expression and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with the histamine H1 receptor, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride typically involves the reaction of 4-chlorobenzhydryl piperazine with 2-chloroethanol in the presence of a base such as diisopropyl ethylamine and a catalyst like sodium iodide . This method is noted for being easy, inexpensive, and reproducible, making it suitable for industrial-scale production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the process is clean and operationally simple. The use of commercially available starting materials and straightforward reaction conditions facilitates scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride is primarily used in the pharmaceutical industry as an intermediate in the synthesis of cetirizine . Its applications extend to:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules.
Medicine: Integral in the production of antihistamines.
Industry: Utilized in the large-scale production of cetirizine and related compounds.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: The parent compound, used as an antihistamine.
Hydroxyzine: A precursor to cetirizine with similar antihistamine properties.
Levocetirizine: An enantiomer of cetirizine with enhanced efficacy.
Uniqueness
2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride is unique due to its specific role as an intermediate in cetirizine synthesis. Its structural features, such as the piperazine ring and the chlorophenyl group, contribute to its distinct chemical behavior and applications .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23;;/h1-9,19,23H,10-15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVPOZKTNXLKST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641003 | |
Record name | 2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164726-80-1 | |
Record name | 2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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